5-Bromo-2,4-diphenyl-1,3-thiazole
Overview
Description
5-Bromo-2,4-diphenyl-1,3-thiazole is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclics exhibiting diverse biological activities . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile also yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been shown to exhibit a wide range of chemical reactions. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Corrosion Inhibition
- Some derivatives of 1,3,4-thiadiazoles, which are structurally related to 5-Bromo-2,4-diphenyl-1,3-thiazole, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit significant inhibition properties, highlighting their potential application in corrosion control (Bentiss et al., 2007).
Catalytic and Photophysical Properties
- Cyclopalladated complexes of thiazole derivatives, including those similar to 5-Bromo-2,4-diphenyl-1,3-thiazole, have shown promising catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence. This suggests their potential use in photophysical applications and as catalysts in organic reactions (Kozlov et al., 2008).
Antimicrobial and Anticancer Activities
- Thiazole derivatives have been synthesized and evaluated for their antiamoebic and anticancer activities. Some of these compounds showed significant biological activities, indicating their potential in developing new therapeutic agents (Budakoti et al., 2008).
Fluorescent Properties
- Thiazole-based aromatic heterocyclic compounds, which are structurally related to 5-Bromo-2,4-diphenyl-1,3-thiazole, have been designed and prepared. These compounds demonstrate adjustable electronic properties and high luminescence quantum yields, making them suitable for use in fluorescent applications (Tao et al., 2013).
Synthesis and Structural Studies
- New methods for synthesizing 2,4-diphenyl thiazole analogs, which are related to 5-Bromo-2,4-diphenyl-1,3-thiazole, have been reported. These methods offer simpler procedures and milder reaction conditions, which are beneficial for the efficient production of these compounds (Zhang et al., 2020).
Electrochemical Applications
- Thiazole derivatives have been synthesized and explored for their corrosion inhibition abilities on copper surfaces. The efficiency of these compounds as corrosion inhibitors highlights their potential applications in the field of electrochemistry (Farahati et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,4-diphenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNS/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDPGKYZSJFNLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428747 | |
Record name | 5-bromo-2,4-diphenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-diphenyl-1,3-thiazole | |
CAS RN |
35342-50-8 | |
Record name | 5-bromo-2,4-diphenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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